Home > Products > Screening Compounds P39362 > methyl 3-{[7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate
methyl 3-{[7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate - 1207025-29-3

methyl 3-{[7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate

Catalog Number: EVT-3156987
CAS Number: 1207025-29-3
Molecular Formula: C22H17BrN2O4S
Molecular Weight: 485.35
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide

Compound Description: N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide (compound 8 in the study) was synthesized and evaluated for its antiproliferative activity. This compound displayed promising anticancer activity against several human cancer cell lines, including the human colon cancer cell line HT-29 (IC50 = 1.76 μM), human lung adenocarcinoma cell line A549 (IC50 = 1.98 μM), and human gastric cancer cell line MKN45 (IC50 = 2.32 μM) [].

2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (Pictilisib, GDC-0941)

Compound Description: Pictilisib (GDC-0941) is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K) [, ]. It has demonstrated efficacy in preclinical models of glioblastoma multiforme (GBM) and is currently under investigation in clinical trials [, ].

(S)-1-{4-[2-(2-Amino-pyrimidin-5-yl)-7-methyl-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl]-piperazin-1-yl}-2-hydroxy-propan-1-one (GDC-0980)

Compound Description: GDC-0980 is a potent and selective dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) []. Preclinical studies have demonstrated its efficacy in a MCF7-neo/HER2 human breast cancer xenograft model, supporting its further development as a potential anticancer agent [].

4-{[2-[(2-cyanobenzyl)thio]-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}benzoic acid (SPL-334)

Compound Description: SPL-334 is a pharmacological inhibitor of S-nitrosoglutathione reductase (GSNOR) []. It exhibits anti-inflammatory and antifibrotic effects in a mouse model of interstitial lung disease (ILD) induced by bleomycin [].

4‐[[2‐[[(3‐cyanophenyl)methyl]thio]‐4‐oxothieno‐[3,2‐d]pyrimidin‐3(4H)‐yl]methyl]‐benzoic acid (C3m)

Compound Description: C3m is a known GSNOR inhibitor with demonstrated antirhinoviral properties in vitro []. It reduces human rhinovirus (RV) replication in human airway epithelial cells and modulates the expression of proinflammatory and antiviral mediators [].

Diethyl(((6-ethyl-2-methyl-4-oxothieno(2,3-d)pyrimidin-3(4H)-yl)amino)(4-methoxyphenyl)methyl)phosphonate (Compound 1)

Compound Description: Compound 1 is an α-aminophosphonate derivative containing a thieno(2,3-d)pyrimidine moiety. Its structure was characterized by NMR, IR, HRMS, and X-ray single-crystal diffraction [].

Diethyl((4-bromophenyl)((6-ethyl-2-methyl-4-oxothieno(2,3-d)pyrimidin-3(4H)-yl)amino)methyl)phosphonate (Compound 2)

Compound Description: Similar to compound 1, compound 2 is another α-aminophosphonate derivative incorporating a thieno(2,3-d)pyrimidine moiety. Its structure was elucidated through various spectroscopic techniques, including NMR, IR, HRMS, and X-ray single-crystal diffraction [].

References:[1] https://www.semanticscholar.org/paper/ec54ea2813f2fe4b6cb3d7a22c5bcd019de3d1c6[4] https://www.semanticscholar.org/paper/070b59ad904f8ea7d99188191fdba217dee08d87[5] https://www.semanticscholar.org/paper/114fe410b9d65f5075090f253cadbfc244d0223b[6] https://www.semanticscholar.org/paper/6b70c5fe90d707ef0881d86257f035f0642ed634 [] https://www.semanticscholar.org/paper/4914f2330bee6c987dc09ecb20335a0618000a3b[8] https://www.semanticscholar.org/paper/fd482b78c202b6dc7f04e6e4aba9e5d8d36b4ec0[9] https://www.semanticscholar.org/paper/d0bff16c31bc07ba44e3568006e16bb4243a45e5

Source and Classification

This compound has been investigated for its structural properties and biological activities, particularly in studies aimed at developing new antihypertensive medications. It is synthesized through methods that involve various organic reactions, highlighting its significance in medicinal chemistry. The compound is categorized under heterocyclic compounds due to the presence of a thieno[3,2-d]pyrimidine moiety.

Synthesis Analysis

The synthesis of methyl 3-{[7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate follows established organic synthesis protocols. According to the literature, the synthesis involves several key steps:

  1. Formation of Thienopyrimidine Ring: The initial step typically involves the cyclization of appropriate precursors to form the thienopyrimidine core. This may include reactions such as condensation and cyclization under acidic or basic conditions.
  2. Bromination: The introduction of the bromine atom into the phenyl group can be achieved through electrophilic aromatic substitution methods, using bromine or brominating agents.
  3. Esterification: The final step involves esterification to attach the methoxybenzoate group. This can be done using methanol in the presence of an acid catalyst to yield the final product.

The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the product.

Molecular Structure Analysis

The molecular structure of methyl 3-{[7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate reveals several interesting features:

  • Cyclic Groups: The compound contains two main cyclic structures: a thienopyrimidine ring and a methoxybenzoate moiety.
  • Dihedral Angles: The dihedral angle between the mean planes of the thienopyrimidine ring and the bromophenyl group is approximately 17.2 degrees, indicating a twisted conformation that may influence its reactivity and interaction with biological targets.
  • Hydrogen Bonding: Intermolecular hydrogen bonds contribute to the stability and packing of the crystalline structure, forming dimers linked by C—Br⋯O interactions.

Crystal data analysis indicates that it crystallizes in a triclinic system with specific lattice parameters that define its three-dimensional arrangement.

Chemical Reactions Analysis

Methyl 3-{[7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate participates in various chemical reactions typical for heterocyclic compounds:

  1. Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for further functionalization.
  2. Reduction Reactions: The carbonyl groups present in the structure can be reduced to alcohols or other derivatives under appropriate conditions.
  3. Acid-Base Reactions: The presence of nitrogen atoms in the pyrimidine ring allows for protonation or deprotonation reactions, which are essential for understanding its biological activity.

These reactions are crucial for modifying the compound to enhance its pharmacological properties.

Mechanism of Action

The mechanism of action for methyl 3-{[7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate is not fully elucidated but is believed to involve interactions with specific biological targets:

  1. Enzyme Inhibition: It may act as an inhibitor for certain enzymes involved in hypertension regulation, potentially affecting pathways like angiotensin-converting enzyme.
  2. Receptor Binding: The compound could bind to receptors involved in vascular tone regulation, leading to vasodilation and reduced blood pressure.

Research continues to explore these mechanisms through biochemical assays and modeling studies.

Physical and Chemical Properties Analysis

Methyl 3-{[7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 401.26 g/mol.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but may have limited solubility in water.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for similar compounds.

These properties are critical for determining its suitability for various applications, including drug formulation.

Applications

The applications of methyl 3-{[7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate are primarily focused on medicinal chemistry:

  1. Pharmaceutical Development: It serves as a potential lead compound for developing new antihypertensive drugs.
  2. Research Tool: Used in studies investigating thienopyrimidine derivatives' biological activities and mechanisms.
  3. Synthetic Intermediate: Acts as an intermediate in synthesizing more complex molecules with therapeutic potential.

Properties

CAS Number

1207025-29-3

Product Name

methyl 3-{[7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate

IUPAC Name

methyl 3-[[7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]methyl]-4-methoxybenzoate

Molecular Formula

C22H17BrN2O4S

Molecular Weight

485.35

InChI

InChI=1S/C22H17BrN2O4S/c1-28-18-8-5-14(22(27)29-2)9-15(18)10-25-12-24-19-17(11-30-20(19)21(25)26)13-3-6-16(23)7-4-13/h3-9,11-12H,10H2,1-2H3

InChI Key

VRPFWXMNODXLJA-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)OC)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.